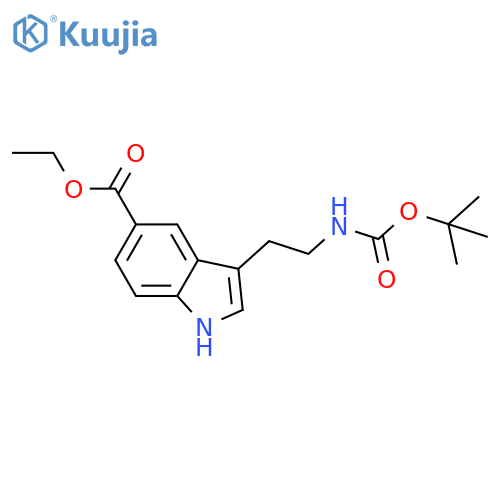

Cas no 144055-85-6 (Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate)

144055-85-6 structure

商品名:Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate

- 3-(2-tert-Butoxycarbonylamino-ethyl)-1H-indole-5-carboxylic acid ethyl ester

- ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indole-5-carboxylate

- AGN-PC-0MXS0F

- OKEOBVFOMOCMIR-UHFFFAOYSA-N

- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-carboxylate

- N-(tert-butyloxycarbonyl)-2-(5-carboethoxy-1H-indol-3-yl)ethylamine

- AM807958

- ethyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-indole-5-carboxylate

- SCHEMBL8806905

- Ethyl3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate

- DB-365418

- DTXSID10434695

- 144055-85-6

-

- インチ: InChI=1S/C18H24N2O4/c1-5-23-16(21)12-6-7-15-14(10-12)13(11-20-15)8-9-19-17(22)24-18(2,3)4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H,19,22)

- InChIKey: OKEOBVFOMOCMIR-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1=CC2=C(NC=C2CCNC(OC(C)(C)C)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 332.17360725g/mol

- どういたいしつりょう: 332.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 9

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 80.4Ų

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147498-1g |

ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate |

144055-85-6 | 95% | 1g |

$660 | 2021-08-05 | |

| Chemenu | CM147498-1g |

ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate |

144055-85-6 | 95% | 1g |

$*** | 2023-03-31 | |

| Alichem | A199009540-1g |

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate |

144055-85-6 | 95% | 1g |

$562.32 | 2022-04-02 |

Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

144055-85-6 (Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量